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2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-

Cat. No.: B15167259
CAS No.: 583884-12-2
M. Wt: 486.8 g/mol
InChI Key: KVIKDTOMNCCKCN-UHFFFAOYSA-N
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Description

Significance of Bithiophene Derivatives in Conjugated Systems Research

Bithiophene derivatives are fundamental building blocks in the field of conjugated systems. Compounds containing thiophene (B33073) or bithiophene motifs are highly sought after for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govmdpi.com The π-conjugated backbone of these molecules allows for the delocalization of electrons, which is the basis for their semiconducting properties.

The addition of substituents to the bithiophene core is a key strategy for fine-tuning the material's characteristics. For instance, attaching alkyl chains, such as hexyl groups, can enhance the compound's solubility and processability, which are critical for fabricating devices from solution. atomfair.com These modifications also influence the thin-film morphology and intermolecular packing, which in turn directly impact charge transport efficiency. atomfair.comresearchgate.net The versatility of bithiophene chemistry allows for the synthesis of a wide array of derivatives with tailored electronic energy levels and physical properties. researchgate.net

Scope of Academic Inquiry into 2,2'-Bithiophene (B32781), 5,5'-bis(4-hexylphenyl)-

Academic research into 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- and structurally related compounds has primarily focused on their potential as liquid crystalline semiconductors. researchgate.netrsc.org The introduction of the 4-hexylphenyl groups at the 5 and 5' positions of the bithiophene core induces liquid crystalline behavior, where the material exhibits phases with properties intermediate between those of a conventional liquid and a solid crystal. researchgate.net

Studies on analogous 5,5'-bis-(alkylphenyl)-2,2'-bithiophene systems investigate how molecular planarity and the length of the alkyl chains affect the packing motifs and liquid crystalline phases. researchgate.netrsc.org These structural characteristics are crucial as they govern the material's charge-carrier mobility. For example, single-crystal X-ray analysis of similar molecules reveals nearly planar aromatic cores, a feature that facilitates efficient intermolecular charge hopping. researchgate.net Research in this area aims to understand these structure-property relationships to design new materials for advanced electronic applications, such as thin-film transistors. tandfonline.com

Properties of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-
PropertyValue
Molecular FormulaC32H38S2 chemspider.com
Synonym5,5′-Bis(4-hexylphenyl)-2,2′-bithiophene
Core Structure2,2'-Bithiophene
SubstituentsTwo 4-hexylphenyl groups at the 5 and 5' positions
Primary Research AreaLiquid Crystalline Semiconductors researchgate.netrsc.org

Historical Context of Substituted Thiophene Oligomers in Theoretical and Synthetic Chemistry

The journey of thiophene-based materials began with the discovery of thiophene in 1882 by Viktor Meyer as a contaminant in benzene (B151609). wikipedia.org The initial synthesis of thiophene oligomers dates back to the mid-20th century, often employing methods like the Ullmann coupling. mdpi.com However, the major breakthrough in this field came with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the century.

The development of synthetic protocols such as the Stille, Suzuki, and Kumada couplings revolutionized the synthesis of substituted thiophene oligomers. mdpi.comacs.org These methods provided chemists with powerful tools to create well-defined, monodisperse oligomers with specific lengths and substitution patterns. The first application of the Suzuki coupling for the synthesis of terthiophenes was reported in 1990. mdpi.com This precise control over molecular architecture allowed for systematic studies of how structure affects the electronic and photophysical properties of these conjugated materials, bridging the gap between theoretical predictions and experimental observations and paving the way for their use in modern electronics. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38S2 B15167259 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- CAS No. 583884-12-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

583884-12-2

Molecular Formula

C32H38S2

Molecular Weight

486.8 g/mol

IUPAC Name

2-(4-hexylphenyl)-5-[5-(4-hexylphenyl)thiophen-2-yl]thiophene

InChI

InChI=1S/C32H38S2/c1-3-5-7-9-11-25-13-17-27(18-14-25)29-21-23-31(33-29)32-24-22-30(34-32)28-19-15-26(16-20-28)12-10-8-6-4-2/h13-24H,3-12H2,1-2H3

InChI Key

KVIKDTOMNCCKCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Bithiophene, 5,5 Bis 4 Hexylphenyl and Its Derivatives

Precursor Synthesis Strategies

The construction of the target molecule, 2,2'-Bithiophene (B32781), 5,5'-bis(4-hexylphenyl)-, relies on the availability of key precursors that can be selectively coupled. The synthetic strategy generally involves either the coupling of two substituted thiophene (B33073) units or the functionalization of a pre-formed bithiophene core.

One common approach begins with the synthesis of a singly substituted thiophene that can be dimerized. For instance, 2-bromo-5-(4-hexylphenyl)thiophene (B2435771) serves as a versatile intermediate. This precursor can be synthesized via the Suzuki coupling of 2,5-dibromothiophene (B18171) with one equivalent of 4-hexylphenylboronic acid, followed by purification. Alternatively, Friedel-Crafts acylation of 2-hexylthiophene (B90786) followed by reduction and subsequent halogenation provides another route.

Another major strategy involves the preparation of a 5,5'-difunctionalized-2,2'-bithiophene core. This core can then be coupled with the desired aryl side groups. Key precursors in this category include 5,5'-dibromo-2,2'-bithiophene (B15582) and 5,5'-bis(tributylstannyl)-2,2'-bithiophene. The dibromo derivative is typically prepared by the bromination of 2,2'-bithiophene using N-bromosuccinimide (NBS). The organostannane derivative is synthesized from the dibromo compound via a lithium-halogen exchange followed by quenching with tributyltin chloride. scispace.com

An alternative to coupling-based methods is the "ring closure" approach, such as the Fiesselmann thiophene synthesis. acs.org This method can be used to construct the substituted thiophene rings from acyclic precursors, offering a different pathway to complex bi- and terthiophenes. acs.org

Below is a table summarizing key precursors and their typical synthesis methods.

Precursor NameStructureCommon Synthetic Method
4-hexylphenylboronic acidC₆H₁₃-C₆H₄-B(OH)₂Grignard reaction of 1-bromo-4-hexylbenzene (B1268834) followed by reaction with trialkyl borate (B1201080) and hydrolysis.
5,5'-dibromo-2,2'-bithiopheneBr-C₄H₂S-C₄H₂S-BrDirect bromination of 2,2'-bithiophene with N-Bromosuccinimide (NBS).
5,5'-bis(tributylstannyl)-2,2'-bithiophene(C₄H₉)₃Sn-C₄H₂S-C₄H₂S-Sn(C₄H₉)₃Lithiation of 5,5'-dibromo-2,2'-bithiophene followed by reaction with tributyltin chloride. scispace.com
2-bromo-5-(4-hexylphenyl)thiopheneC₆H₁₃-C₆H₄-C₄H₂S-BrMonosubstitution of 2,5-dibromothiophene via Suzuki coupling with 4-hexylphenylboronic acid.

Catalytic Cross-Coupling Reactions in Oligothiophene Synthesis

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used tools for the formation of C-C bonds in the synthesis of oligothiophenes. scispace.comresearchgate.net These reactions offer high yields, tolerate a wide range of functional groups, and allow for the precise construction of the conjugated backbone. scispace.com The synthesis of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- is typically achieved using Suzuki, Stille, or Kumada coupling reactions. scispace.comnih.gov

The general scheme involves the reaction of a halogenated bithiophene with an organometallic derivative of the 4-hexylphenyl group, or vice versa.

Suzuki Coupling : This reaction couples an organoboron compound (e.g., 4-hexylphenylboronic acid) with an organohalide (e.g., 5,5'-dibromo-2,2'-bithiophene) in the presence of a palladium catalyst and a base. researchgate.net Suzuki coupling is often favored due to the stability and low toxicity of the boronic acid reagents.

Stille Coupling : This method involves the reaction of an organostannane (e.g., 5,5'-bis(tributylstannyl)-2,2'-bithiophene) with an organohalide (e.g., 1-bromo-4-hexylbenzene). scispace.comacs.org Stille coupling is highly versatile and can be performed under neutral and mild conditions, tolerating many functional groups. scispace.com

Kumada Coupling : This was the first transition-metal-catalyzed cross-coupling reaction and utilizes a Grignard reagent (e.g., 4-hexylphenylmagnesium bromide) with an organohalide, typically catalyzed by nickel or palladium complexes. researchgate.netorganic-chemistry.org It is a cost-effective method, particularly for large-scale synthesis. organic-chemistry.orggoogle.com

Coupling ReactionOrganometallic ReagentOrganohalideTypical CatalystAdvantages
Suzuki Arylboronic acid/esterAryl halide/triflatePd(PPh₃)₄, Pd(OAc)₂Stable, non-toxic reagents; mild conditions.
Stille ArylstannaneAryl halide/triflatePd(PPh₃)₄Tolerates a wide variety of functional groups; neutral conditions. scispace.com
Kumada Grignard reagent (Aryl-MgBr)Aryl halideNi(dppp)Cl₂, Pd(PPh₃)₄High reactivity; cost-effective reagents. organic-chemistry.org

Regiocontrolled Coupling Approaches

Regiocontrol is paramount in oligothiophene synthesis to ensure the desired α,α'-linkages that maximize π-conjugation. In the synthesis of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, the goal is to exclusively form bonds at the 5 and 5' positions of the bithiophene core.

This high degree of regioselectivity is achieved not through the catalyst's inherent preference, but through a substrate-controlled strategy. By using precursors that are selectively halogenated or metalated at the desired positions (e.g., 5,5'-dibromo-2,2'-bithiophene), the cross-coupling reaction is directed to occur only at these reactive sites. The C-H bonds at other positions on the thiophene ring are significantly less reactive under standard cross-coupling conditions, preventing unwanted side reactions and ensuring the formation of the correctly linked product. This iterative approach, where pre-functionalized monomers are sequentially coupled, allows for the controlled, step-by-step elongation of oligothiophene chains with precise connectivity. scispace.com

Emerging Catalytic Systems for Thiophene Functionalization

While traditional cross-coupling reactions are highly effective, they require the pre-synthesis of organometallic reagents, which can be a multi-step and atom-uneconomical process. Emerging catalytic systems are focused on the direct C-H bond functionalization of thiophenes, which offers a more efficient and environmentally friendly alternative. researchgate.net

Direct Heteroarylation (DHA) is a prominent example of such an emerging strategy. researchgate.net This methodology allows for the direct coupling of a C-H bond on one aromatic ring with a C-X (halide) bond on another. In the context of the target molecule, this could involve the direct reaction of 2,2'-bithiophene with 1-bromo-4-hexylbenzene. This approach eliminates the need to synthesize a boronic acid or organostannane derivative of the bithiophene, streamlining the synthesis. princeton.edu

Recent advancements have focused on developing more active and robust palladium catalysts that can facilitate C-H activation at lower temperatures and with higher selectivity, including at the more challenging β-positions of the thiophene ring. rsc.orgacs.org Thioether-ligated palladium catalysts, for instance, have shown high efficiency in promoting the C-H arylation of various heteroarenes, including thiophenes. princeton.edu These methods represent a significant step towards more sustainable synthetic routes for functional organic materials. researchgate.net

Functionalization Strategies for Bithiophene Cores

The properties of the 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- molecule are not solely determined by the conjugated bithiophene core but are significantly modulated by the peripheral functional groups—the 4-hexylphenyl units. These groups are involved in side-chain engineering and end-capping, two critical strategies for fine-tuning the material's characteristics.

Side Chain Engineering and its Influence on Molecular Design

Side-chain engineering is a powerful tool for controlling the physical and electronic properties of conjugated polymers and oligomers. rsc.orgresearchgate.net In 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, the hexyl chains attached to the phenyl rings play a crucial role.

Solubility and Processability : The primary function of the alkyl chains is to enhance the solubility of the otherwise rigid and insoluble oligothiophene core in common organic solvents. This improved solubility is essential for solution-based processing techniques used in device fabrication.

Solid-State Packing : The length and structure of the alkyl side chains directly influence how the molecules arrange themselves in the solid state. This intermolecular organization, or crystal packing, is critical for efficient charge transport. Well-ordered π-π stacking of the conjugated backbones is desirable for high charge carrier mobility.

Electronic Properties : While the side chains are not part of the conjugated system, their electronic nature can subtly influence the energy levels (HOMO/LUMO) of the molecule. Introducing heteroatoms, such as sulfur or oxygen, into the side chains can significantly alter the material's properties, including energy levels and intermolecular interactions. mdpi.comnih.gov

The strategic modification of side chains allows for the rational design of materials with tailored properties for specific applications. rsc.orgmdpi.com

End-Capping Methodologies in Oligomer Synthesis

In the context of oligothiophenes, the terminal groups are referred to as end-caps. For the target molecule, the 4-hexylphenyl groups serve as end-cappers for the 2,2'-bithiophene core. End-capping is a deliberate design strategy to enhance the performance and stability of the organic semiconductor. researchgate.net

The introduction of bulky or electronically distinct end-groups serves several purposes:

Improved Stability : End-capping can block the reactive α-positions of the terminal thiophene rings, preventing unwanted oxidative or electrochemical coupling, which can lead to degradation or polymerization and reduce device lifetime. researchgate.net

Control of Morphology : Aromatic end-cappers like phenyl groups can promote favorable π-π stacking interactions, leading to more ordered thin films and improved charge transport. researchgate.net Bulky end-caps, such as triptycene, can be used to control intermolecular spacing and prevent excessive aggregation. nih.gov

Tuning of Optoelectronic Properties : The end-capping groups extend the effective conjugation length of the molecule, which typically results in a red-shift of the absorption and emission spectra. researchgate.net By choosing end-cappers with specific electron-donating or -withdrawing properties, the energy levels of the oligomer can be precisely tuned to match the requirements of electronic devices. acs.org

Purification and High-Purity Oligomer Preparation for Fundamental Studies

The performance of organic semiconductors in electronic devices, such as organic field-effect transistors (OFETs), is critically dependent on the purity of the active material. nih.govnih.gov Impurities and structural defects can introduce electronic trap states within the bandgap of the semiconductor, which can hinder charge transport and reduce device efficiency. nih.gov Therefore, rigorous purification of synthesized oligothiophenes is a crucial step to enable the study of their intrinsic properties and to realize their full potential in electronic applications. The primary methods employed for the purification of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- and related oligomers include column chromatography, recrystallization, and sublimation.

Column Chromatography:

Column chromatography is a widely used technique for the purification of organic compounds. In the context of oligothiophenes, it is often the first step in the purification process to remove significant impurities. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is critical for achieving good separation. For derivatives of 2,2'-bithiophene, a common approach involves using a non-polar solvent system, such as a mixture of hexane (B92381) and dichloromethane (B109758) or toluene, to elute the desired compound from the column. rsc.orgwiley-vch.de The polarity of the eluent can be gradually increased to remove more polar impurities.

For instance, in the synthesis of related 5,5'-bis-(alkylpyridinyl)-2,2'-bithiophenes, column chromatography on silica gel with a dichloromethane:hexanes eluent system was employed. rsc.org In some cases, a subsequent chromatographic step using a different adsorbent, like basic alumina, can be used to remove trace impurities. rsc.org The effectiveness of the separation is typically monitored by thin-layer chromatography (TLC), and fractions containing the pure product are combined and the solvent evaporated.

Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. For oligothiophenes like 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, suitable solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Commonly used solvents for the recrystallization of similar oligothiophenes include 2-propanol, or mixtures of solvents like dichloromethane/methanol and toluene/methanol. rsc.orgwiley-vch.de The process involves dissolving the crude product in a minimum amount of the hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of high-purity crystals, while impurities remain dissolved in the solvent. The purified crystals are then collected by filtration. The process can be repeated multiple times to achieve higher levels of purity.

Sublimation:

For applications in high-performance electronics, achieving ultra-high purity is often necessary. Sublimation is a physical purification method where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a solid form. This technique is particularly effective for removing non-volatile impurities and can yield materials with purities exceeding 99.9%.

The sublimation of oligothiophenes is typically carried out under high vacuum to lower the sublimation temperature and prevent thermal decomposition. The crude material is heated, and the vaporized compound is collected on a cold surface. The temperature gradient within the sublimation apparatus allows for the separation of compounds with different vapor pressures, leading to a highly purified product. For example, single crystals of a quaterthiophene derivative suitable for X-ray analysis were obtained by high vacuum sublimation at temperatures of 240–260°C. dtu.dk While specific conditions for 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- are not extensively reported, the general principles of oligothiophene sublimation are applicable.

The following table summarizes typical purification conditions for oligothiophene derivatives, providing a reference for the purification of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-.

Purification MethodConditions for Oligothiophene DerivativesTypical Purity AchievedReference
Column ChromatographyStationary Phase: Silica Gel; Eluent: Dichloromethane/Hexane mixtures>98% rsc.org
RecrystallizationSolvents: 2-Propanol, Dichloromethane/Methanol>99% rsc.orgwiley-vch.de
SublimationHigh vacuum (10-7 mbar), 240-260°C>99.9% dtu.dk

High-Purity Oligomer Preparation for Fundamental Studies:

The growth of large, high-quality single crystals is a key goal in the preparation of materials for fundamental studies. This can be achieved through carefully controlled sublimation or slow recrystallization from solution. nii.ac.jp Characterization of the purified material is performed using a variety of techniques to confirm its identity and assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to verify the chemical structure, while High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the sample. nih.gov For crystalline materials, X-ray diffraction techniques are used to determine the crystal structure and assess the degree of crystalline order. dtu.dk

The following table outlines key characterization techniques and their role in the analysis of high-purity oligothiophenes.

Characterization TechniqueInformation ObtainedRelevance to Fundamental Studies
Nuclear Magnetic Resonance (NMR)Confirmation of chemical structure and identification of impurities.Ensures the correct molecule is being studied.
High-Performance Liquid Chromatography (HPLC)Quantitative assessment of purity.Crucial for correlating purity with electronic properties.
Mass Spectrometry (MS)Determination of molecular weight and confirmation of elemental composition.Verifies the identity of the synthesized compound.
X-ray Diffraction (XRD)Determination of crystal structure and degree of crystallinity.Essential for understanding structure-property relationships in the solid state.

Theoretical and Computational Investigations of 2,2 Bithiophene, 5,5 Bis 4 Hexylphenyl

Electronic Structure Analysis

The electronic properties of 2,2'-Bithiophene (B32781), 5,5'-bis(4-hexylphenyl)- are fundamentally governed by its molecular orbital landscape, particularly the frontier molecular orbitals. Computational chemistry provides powerful tools to probe these characteristics, offering insights into the molecule's behavior in electronic devices.

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure of conjugated molecules. bhu.ac.inresearchgate.net For molecules like 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, DFT calculations can predict the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are crucial as the HOMO level relates to the ability to donate an electron (p-type behavior), while the LUMO level indicates the ability to accept an electron (n-type behavior). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's optical and electronic properties, including its absorption spectrum and charge transport characteristics. researchgate.net

In symmetrically substituted bithiophenes, the HOMO is typically a π-orbital delocalized across the entire conjugated backbone, including the thiophene (B33073) rings and the phenyl substituents. The LUMO is also a π*-orbital, similarly delocalized. The introduction of phenyl groups at the 5 and 5' positions of the bithiophene core generally leads to a decrease in the HOMO-LUMO gap compared to unsubstituted bithiophene, due to the extension of the π-conjugated system.

Table 1: Representative DFT-Calculated Frontier Molecular Orbital Energies of Related Bithiophene Derivatives

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
2,2'-Bithiophene -5.29 -1.55 3.74
5,5'-diphenyl-2,2'-bithiophene -5.22 -1.53 3.69

Note: The values in this table are illustrative and have been adapted from literature on similar compounds for comparative purposes. nih.gov The hexylphenyl substituents in the target molecule are expected to have a relatively small electronic effect on the HOMO and LUMO levels compared to the phenyl groups themselves, but they significantly enhance solubility.

Ab Initio Calculations of Electronic States

While DFT is a powerful tool, more rigorous ab initio methods, such as the Algebraic Diagrammatic Construction to the second order (ADC(2)) and Coupled Cluster (CC2) methods, can provide a more accurate description of excited electronic states. whiterose.ac.uk These methods are particularly useful for understanding the nature of electronic transitions, such as the transition from the ground state (S₀) to the first excited singlet state (S₁).

For bithiophene and its derivatives, ab initio calculations have revealed that the lowest energy electronic transition is typically a π-π* transition. whiterose.ac.uk This corresponds to the promotion of an electron from the HOMO to the LUMO. The character and energy of this transition are sensitive to the molecular geometry, particularly the dihedral angle between the two thiophene rings. In phenyl-capped bithiophenes, such as the molecule of interest, additional excited states involving charge transfer character between the bithiophene core and the phenyl caps (B75204) can also be present. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org Accurately modeling these states is computationally demanding and can be challenging for standard DFT methods, highlighting the importance of ab initio approaches for a detailed understanding of the photophysics of these materials. whiterose.ac.uk

Quantum Chemical Analysis of Conjugation Length Effects

The electronic properties of conjugated oligomers are strongly dependent on their conjugation length. Quantum chemical analyses consistently show that as the number of repeating units in a conjugated system increases, the HOMO-LUMO gap decreases. pkusz.edu.cn This is due to the increased delocalization of the π-electrons, which raises the energy of the HOMO and lowers the energy of the LUMO.

In the context of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, the bithiophene core can be considered a short oligothiophene. The addition of the phenyl groups at the 5 and 5' positions extends the π-conjugation. Further increasing the number of thiophene units between the phenyl caps would lead to a more significant reduction in the HOMO-LUMO gap. This trend is a fundamental principle in the design of organic electronic materials, as it allows for the tuning of the absorption and emission properties to match the solar spectrum in photovoltaic applications or to achieve specific colors in OLEDs. However, the effect of conjugation length on the electronic properties is not linear and tends to saturate for longer oligomers. pkusz.edu.cn

Solvatochromic Effects: Theoretical Frameworks for Solvent-Molecule Interactions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. Theoretical frameworks to model solvatochromic effects often employ a combination of quantum mechanics for the solute and a classical description of the solvent, such as the polarizable continuum model (PCM). rsc.org

For a molecule to exhibit significant solvatochromism, there typically needs to be a substantial difference in the dipole moment between its ground and excited states. nih.govnih.gov This is common in donor-acceptor substituted molecules, where photoexcitation leads to a significant intramolecular charge transfer. 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- is a relatively symmetric and non-polar molecule. Therefore, its dipole moment is not expected to change dramatically upon excitation. Consequently, significant solvatochromic shifts are not anticipated for this compound. Theoretical models would predict only minor changes in its absorption spectrum in solvents of varying polarity, arising from weak van der Waals interactions and polarization effects. usach.clresearchgate.net

Excited State Dynamics and Photophysical Modeling

Upon absorption of light, 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- is promoted to an excited electronic state. The subsequent relaxation processes, collectively known as excited-state dynamics, determine the fate of the absorbed energy and are critical for the performance of optoelectronic devices.

Exciton (B1674681) Dynamics in Conjugated Systems: Theoretical Models

In conjugated materials, the excited state is often described in terms of an exciton, which is a bound state of an electron and a hole. The dynamics of excitons in these systems are complex and occur on ultrafast timescales. Theoretical models for exciton dynamics often employ nonadiabatic molecular dynamics simulations, which account for the coupling between the electronic and nuclear degrees of freedom. rsc.orgresearchgate.net

Upon photoexcitation, a "hot" exciton is often created in a higher-lying excited state. This exciton then undergoes rapid relaxation to the lowest excited state (S₁) on a femtosecond to picosecond timescale. barbatti.org This relaxation process involves the dissipation of excess energy through vibrational modes of the molecule, such as bond stretching and torsional oscillations. researchgate.netbarbatti.org

A key phenomenon in conjugated oligomers and polymers is exciton self-localization. barbatti.org In this process, the initially delocalized exciton becomes localized over a smaller segment of the conjugated chain due to strong coupling with the molecular vibrations. This self-localization is often accompanied by a planarization of the conjugated backbone in the region where the exciton is localized. For oligothiophenes, theoretical studies have shown that this exciton localization can occur within 150-200 femtoseconds. rsc.orgbarbatti.org The dynamics of exciton transport and relaxation are also influenced by the surrounding environment, including interactions with neighboring molecules in the solid state. researchgate.netcam.ac.uk Understanding and modeling these intricate dynamics are essential for designing materials with optimized charge separation and transport properties for photovoltaic and other electronic applications.

Charge Transfer Character in Oligomers: Theoretical Predictions

Theoretical predictions indicate that the charge transfer characteristics in oligomers of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- are influenced by the molecular structure and the nature of the substituents. The presence of phenyl groups can affect the electronic properties and charge transport capabilities of the bithiophene core. whiterose.ac.uk

In related oligothiophene systems, density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have been employed to study the electronic structure and photophysical properties. rsc.org These studies reveal that the frontier orbitals in diblock oligomers, which consist of electron-rich and electron-poor segments, maintain the characteristics of the individual π-conjugated parts. rsc.org Low-energy optical transitions in such systems are often attributed to charge transfer between these segments. rsc.org

The degree of charge transfer and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be evaluated through spectroscopic methods and DFT calculations. rsc.org For instance, in a model donor-acceptor oligomer, the crystal structure was found to be dominated by charge-transfer interactions between the electron-rich and electron-poor parts of the molecule. nih.gov This is supported by the presence of a charge-transfer band in the absorption spectra and exceptionally short π-π distances. nih.gov

Theoretical investigations into thiophene α-substituted naphthodithiophene diimides have shown that modifying the thiophene units with electron-withdrawing or electron-donating groups can significantly alter the LUMO energy levels, electron affinity, and reorganization energies, thereby influencing their charge transport properties. rsc.org

Vibrational Modes and Exciton-Phonon Coupling

The vibrational modes of 2,2'-bithiophene and its derivatives have been investigated using experimental techniques like Fourier Transform-Infrared (FT-IR) and FT-Raman spectroscopy, complemented by DFT calculations. researchgate.net For the parent 2,2'-bithiophene molecule, molecular geometric parameters and spectral wavenumbers have been computed at the B3LYP/6-311++G(d,p) level of theory, showing good agreement with experimental values. researchgate.net Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.gov

Exciton-phonon coupling, which describes the interaction between electronic excitations (excitons) and lattice vibrations (phonons), is a critical factor in determining the optoelectronic properties of these materials. aps.orgarxiv.orgresearchgate.net This interaction can lead to the scattering of optically accessible excitons into optically dark states, influencing the temperature dependence of optical transition energies and their lifetime broadening. aps.orgarxiv.org Theoretical models have been developed to derive practical expressions for the exciton-phonon self-energy, which quantifies these effects. aps.orgarxiv.org In some systems, strong exciton-phonon coupling can lead to the formation of new quasiparticles called exciton-polarons. unibo.it Ab initio calculations and techniques like impulsive stimulated Raman scattering (ISRS) can be used to probe these interactions. unibo.it

Molecular Conformation and Dynamics

Conformational Analysis and Torsional Dynamics

The conformation and torsional dynamics of 2,2'-bithiophene and its substituted derivatives significantly impact their electronic and optical properties. The torsional potential between the two thiophene rings determines the degree of π-conjugation. For substituted bithiophenes, the nature and position of the substituents can have a considerable effect on the bond lengths and dihedral angles of the thiophene rings compared to the unsubstituted molecule. whiterose.ac.uk

Theoretical studies on substituted biphenyls and their fluorene (B118485) derivatives using Hartree-Fock (HF), second-order Møller-Plesset (MP2), and DFT methods have shown that all three approaches provide similar descriptions of the torsional potentials. rsc.org For dimethyl-substituted 2,2'-bithiophenes, MP2 and DFT (B3LYP and BLYP) calculations have indicated the existence of syn-gauche and anti-gauche conformational minima, which is consistent with experimental X-ray and UV data. acs.org These studies highlight the importance of including electron correlation contributions for accurately describing the conformational properties of oligo- and polythiophenes. acs.org

In single crystal X-ray analyses of 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes, a related class of compounds, the aromatic core was found to be nearly planar with a specific conformation of the thiophene and pyridine (B92270) rings. researchgate.netrsc.org The length of the alkyl chains was observed to have a pronounced effect on the molecular planarity and packing motifs. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational flexibility of thiophene oligomers. These simulations can provide insights into the dynamic behavior of these molecules and how their conformations change over time. MD simulations have been used to study the polymorphism of poly(3-hexylthiophene) by modeling selected oligomers. polimi.it These studies have shown that MD can adequately describe the key features and relative stability of different crystal phases and suggest plausible mechanisms for phase transitions. polimi.it

For thiophene oligomers in solution, MD simulations can be used to calculate diffusion rates through the Einstein-Stokes expression. researchgate.net Such simulations have been part of a broader effort to understand the nucleation and growth mechanisms of polythiophene through a kinetic Monte Carlo algorithm that reproduces key processes like diffusion, oligomerization, and precipitation. researchgate.net

Computational Prediction of Reactivity and Stability

Computational methods are widely used to predict the reactivity and stability of thiophene-based molecules. DFT calculations, for example, can be used to understand the electrochemical oligomerization of thiophene by identifying transition states for different reaction pathways. researchgate.net

The stability of substituted bithiophenes can be assessed through thermal investigations, which have shown that certain hexasubstituted benzene (B151609) derivatives with bithiophene units are stable up to 360 °C. researchgate.net The influence of substituents on the stability, luminescence, and electrochemical behavior can be thoroughly studied with the aid of theoretical calculations. researchgate.net

Computational Electrochemistry of Thiophene Oligomers

Computational electrochemistry provides valuable insights into the redox properties of thiophene oligomers. The electrochemical behavior of these compounds, such as their oxidation and reduction potentials, can be studied using techniques like cyclic voltammetry and further understood through theoretical modeling. acs.org

For various substituted bithiophene derivatives, HOMO and LUMO energy levels can be calculated using DFT methods like B3LYP/6-31G(d). researchgate.net These calculated energy levels can be correlated with experimentally determined standard oxidation potentials. researchgate.net For instance, it has been shown that the HOMO levels of bithiophene derivatives with electron-donating groups are shifted to higher energies, while those with electron-withdrawing groups are shifted to lower energies. researchgate.net

Self Assembly and Supramolecular Organization of 2,2 Bithiophene, 5,5 Bis 4 Hexylphenyl

Supramolecular Polymerization and Assemblies

Supramolecular polymerization is the formation of polymer-like chains of monomeric units held together by non-covalent interactions. The directional nature of the interactions in molecules like 2,2'-Bithiophene (B32781), 5,5'-bis(4-hexylphenyl)- makes them potential candidates for forming supramolecular polymers.

The design of the 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- monomer is well-suited for supramolecular assembly. Key design features include:

Rigid Aromatic Core: The bithiophene-phenyl core provides a rigid and planar scaffold that promotes directional π-π stacking interactions, which are essential for the formation of extended one-dimensional or two-dimensional structures.

Terminal Alkyl Chains: The hexyl chains provide solubility in organic solvents, which is crucial for solution-based processing. They also influence the intermolecular spacing and can direct the formation of specific liquid crystalline phases through their own packing behavior.

The formation of supramolecular polymers can proceed through different mechanisms, primarily isodesmic (or step-growth) and cooperative (or chain-growth) pathways.

Isodesmic Mechanism: In this mechanism, the addition of a monomer to a growing chain has a constant association constant, regardless of the length of the chain. This typically leads to a broad distribution of chain lengths.

Cooperative Mechanism: This mechanism involves a distinct nucleation step that is less favorable than the subsequent elongation of the chain. This often results in a more defined chain length and can be triggered by changes in temperature or concentration.

For π-conjugated systems like the one , the formation of supramolecular polymers is often driven by a combination of π-stacking and other interactions, and the specific mechanism would depend on factors such as solvent and temperature.

Crystal Engineering and Molecular Packing

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. ub.edu For organic semiconductors, controlling the molecular packing in the solid state is critical for optimizing charge transport.

In the case of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, its liquid crystalline nature allows for a degree of control over the molecular alignment. By cooling from the isotropic liquid phase through the various mesophases, it is possible to obtain highly ordered domains. The final crystalline structure will be determined by the interplay of the non-covalent interactions discussed earlier. Common packing motifs for such molecules include herringbone and lamellar structures.

Herringbone Packing: Often observed in unsubstituted aromatic molecules, this arrangement minimizes repulsive interactions between C-H bonds on adjacent molecules.

Lamellar Packing: The presence of the hexyl chains can promote a layered structure, where the aromatic cores are segregated from the aliphatic chains. This can result in a "brickwork" or "slip-stacked" arrangement of the π-conjugated cores within the layers, which is often beneficial for charge transport.

The planarity of the bithiophene core and the dihedral angle between the thiophene (B33073) and phenyl rings are important structural parameters that will influence the final packing arrangement. researchgate.net For similar molecules, single-crystal X-ray analysis has revealed nearly planar aromatic cores, which facilitates close packing. researchgate.net The length of the alkyl chains has also been shown to have a pronounced effect on the molecular planarity and the resulting packing motifs in related systems. researchgate.net

Theoretical Approaches to Rationalize Molecular Packing Motifs

Theoretical and computational methods are instrumental in understanding and predicting the self-assembly behavior of organic molecules. For the family of 5,5'-bis(4-alkylphenyl)-2,2'-bithiophenes, quantum-chemical calculations have been employed to elucidate the relationship between molecular structure and the resulting packing motifs in thin films. These calculations have been particularly insightful in explaining experimentally observed phenomena, such as the influence of alkyl chain length on the molecular arrangement.

Quantum-chemical calculations have shown a direct correlation between the molecular tilt angle within a monolayer and the intermolecular electronic coupling. This coupling is a critical parameter for charge transport, as it determines the efficiency with which charge carriers can move between adjacent molecules. Theoretical models have successfully predicted an odd-even effect in the strength of this electronic coupling, which corresponds to the alternating tilt angles observed experimentally for P2TPs with varying alkyl chain lengths. acs.orgharvard.edunih.gov

These computational approaches often involve density functional theory (DFT) to optimize molecular geometries and to calculate electronic properties. By simulating small aggregates or periodic structures, it is possible to determine the most energetically favorable packing arrangements. These simulations can reveal the subtle energetic balances between different intermolecular interactions, such as van der Waals forces and π-π stacking, which ultimately govern the supramolecular organization. For instance, geometry optimization of related 5,5'-bis-(alkylphenyl)-2,2'-bithiophenes in the gas phase has shown a planar bithiophene core with the phenyl groups twisted out of plane. researchgate.net

Intermolecular Interactions Directing Crystal Growth

The crystal growth and molecular packing of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- and its congeners are directed by a combination of weak, non-covalent intermolecular interactions. The planar, π-conjugated core of the bithiophene and phenyl rings promotes π-π stacking interactions, which are a primary driving force for the assembly of these molecules into ordered structures. These interactions are highly directional and favor a co-facial arrangement of the aromatic systems.

Influence of Molecular Design on Self-Assembly Behavior

The self-assembly behavior of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- is highly sensitive to modifications in its molecular structure, particularly the length of the terminal alkyl chains. Systematic studies on the 5,5'-bis(4-alkylphenyl)-2,2'-bithiophene (P2TPs) series have revealed a pronounced "odd-even" effect on the molecular packing in thin-film monolayers. acs.orgharvard.edunih.gov

Grazing incidence X-ray diffraction (GIXD) studies on monolayers deposited on self-assembled alkane silane (B1218182) modified SiO2 surfaces have shown a significant variation in the molecular tilt angle depending on whether the alkyl chain has an even or odd number of carbon atoms. For molecules with an even number of carbons, like the hexyl derivative, a larger molecular tilt angle is observed compared to their odd-numbered counterparts. This subtle change in molecular architecture has a profound impact on the packing structure. acs.orgharvard.edunih.gov

This odd-even effect is attributed to the different packing constraints of the terminal methyl group of the alkyl chain. The orientation of this group relative to the molecular backbone differs for odd and even chain lengths, leading to distinct intermolecular arrangements to maximize van der Waals interactions. The consequence of this is a change in the unit cell parameters and the intermolecular electronic coupling, which in turn is expected to influence the charge transport properties of the material. acs.orgharvard.edunih.gov

The influence of molecular design extends beyond the alkyl chains. A comparative analysis with structurally related compounds, such as 5,5'-bis-(alkylpyridinyl)-2,2'-bithiophenes, reveals that the introduction of nitrogen atoms into the aromatic core leads to more complex liquid crystalline behavior. This highlights that modifications to the π-conjugated core can significantly alter the intermolecular interactions and, consequently, the self-assembly pathways and resulting mesophases. rsc.orgresearchgate.net The length of the alkyl chains in these related systems also has a pronounced effect on the molecular planarity and the packing motifs. rsc.orgresearchgate.net

The following table summarizes the observed molecular tilt angles for a series of 5,5'-bis(4-alkylphenyl)-2,2'-bithiophenes (P2TPs) with varying alkyl chain lengths, illustrating the odd-even effect.

Alkyl ChainNumber of CarbonsMolecular Tilt Angle (°)
Propyl3~15
Butyl4~22
Pentyl5~15
Hexyl 6 ~23
Heptyl7~16
Octyl8~23

Data derived from studies on P2TP monolayers on ODTS-treated SiO2 substrates. harvard.edu

Polymerization Mechanisms and Copolymer Architectures

Chain-Growth Polymerization of Bithiophene Monomers (e.g., GRIM polymerization)

Chain-growth polymerization methods are pivotal for synthesizing well-defined conjugated polymers with controlled molecular weights and narrow molecular weight distributions. Among these, Grignard Metathesis (GRIM) polymerization has emerged as a powerful tool for the synthesis of poly(3-alkylthiophene)s (P3ATs) and other polythiophenes. researchgate.netcore.ac.uk The mechanism of GRIM polymerization is considered a quasi-"living" chain growth process. core.ac.uk

The general steps for GRIM polymerization of a dihalogenated thiophene (B33073) monomer are as follows:

Monomer Preparation: The synthesis begins with a dihalo-monomer, typically a dibromo- or diiodo-thiophene derivative. For the subject compound, this would involve the synthesis of a dihalogenated derivative of 2,2'-bithiophene (B32781), 5,5'-bis(4-hexylphenyl)-.

Grignard Reagent Formation: The dihalo-monomer is reacted with a Grignard reagent, such as isopropylmagnesium chloride, to form a magnesium-halogen exchange product.

Polymerization: A nickel catalyst, commonly Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), is then added to the reaction mixture. The polymerization proceeds through a chain-growth mechanism where new monomer units are sequentially added to the growing polymer chain. researchgate.net

A key advantage of GRIM polymerization is the ability to control the molecular weight of the resulting polymer by adjusting the monomer-to-initiator ratio. core.ac.uk This method also allows for the synthesis of block copolymers by the sequential addition of different monomers. core.ac.uk While the traditional issues of head-to-tail versus head-to-head coupling are not present with the symmetrical 2,2'-bithiophene, 5,5'-bis(4-hexylphenyl)- monomer, the controlled nature of GRIM polymerization is still beneficial for achieving polymers with predictable molecular weights and low polydispersity.

Table 1: Characteristics of GRIM Polymerization for Polythiophenes

FeatureDescriptionReference
Mechanism Quasi-"living" chain-growth core.ac.uk
Catalyst Typically Ni(dppp)Cl₂ researchgate.net
Molecular Weight Control Achieved by varying monomer-to-initiator ratio core.ac.uk
Polydispersity Generally low (narrow molecular weight distribution) core.ac.uk
End-Group Functionalization Possible by quenching the living polymer chain researchgate.net
Block Copolymer Synthesis Feasible through sequential monomer addition core.ac.uk

Step-Growth Polymerization Approaches

Step-growth polymerization, or polycondensation, represents a more traditional approach to synthesizing conjugated polymers. These methods typically involve the coupling of dihalogenated monomers with organometallic reagents. Common step-growth polymerizations for thiophene-based polymers include Stille coupling, Suzuki coupling, and direct arylation polymerization (DArP).

Stille Coupling: This method involves the palladium-catalyzed cross-coupling of a distannyl monomer with a dihalo-monomer. For a homopolymer of 2,2'-bithiophene, 5,5'-bis(4-hexylphenyl)-, this would require the synthesis of both a distannylated and a dihalogenated derivative of the monomer.

Suzuki Coupling: Suzuki coupling utilizes a palladium catalyst to couple a diboronic acid or ester monomer with a dihalo-monomer. This method is often favored due to the lower toxicity of boron compounds compared to tin compounds.

Direct Arylation Polymerization (DArP): DArP is a more recent and atom-economical approach that involves the direct C-H activation of a C-H bond on one monomer and coupling it with a C-X (where X is a halogen) bond on another monomer. This method avoids the need for pre-functionalization of monomers with organometallic groups.

While step-growth methods are versatile, they generally offer less control over molecular weight and polydispersity compared to chain-growth methods like GRIM. tue.nl The molecular weight in step-growth polymerizations is highly dependent on achieving near-perfect stoichiometry and high monomer conversion. rsc.org

Electrochemical Polymerization of Thiophene Derivatives

Electrochemical polymerization is an alternative method for synthesizing conjugated polymer films directly onto an electrode surface. dtic.mil This technique involves the anodic oxidation of the monomer in an electrolyte solution. researchgate.net The process begins with the oxidation of the monomer to form a radical cation. These radical cations then couple to form dimers, which are subsequently oxidized and continue to react with other monomer radical cations or oligomers to form the polymer film on the electrode. sciforum.net

Introducing a small amount of 2,2'-bithiophene can significantly increase the rate of polymerization and lower the required applied potentials for the electrochemical polymerization of other thiophene monomers. dtic.mil This is attributed to the lower oxidation potential of bithiophene compared to thiophene, which facilitates the initiation of the polymerization process. dtic.mil

The properties of the resulting polymer film, such as morphology, conductivity, and electroactivity, can be controlled by adjusting the electrochemical parameters, including the applied potential, current density, solvent, and electrolyte. dtic.mil

Copolymerization Strategies

Copolymerization is a powerful strategy for tuning the optoelectronic and physical properties of conjugated polymers. By combining different monomer units within the same polymer chain, it is possible to create materials with tailored properties for specific applications.

Block copolymers are composed of two or more distinct polymer chains (blocks) that are covalently linked. mdpi.com In the context of conjugated polymers, block copolymers can self-assemble into well-defined nanostructures, which can be advantageous for applications such as organic photovoltaics and field-effect transistors. mdpi.com

The synthesis of block copolymers containing bithiophene units can be achieved through several methods:

Sequential GRIM Polymerization: As mentioned earlier, the quasi-"living" nature of GRIM polymerization allows for the sequential addition of different thiophene-based monomers to create all-conjugated block copolymers. core.ac.uk

Combination of Polymerization Techniques: Block copolymers can also be synthesized by combining different types of polymerization. For example, a conjugated block can be synthesized via GRIM polymerization, and then this block can be used as a macroinitiator for a second type of polymerization, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to grow a non-conjugated block. mdpi.com

Post-Polymerization Coupling: Pre-synthesized polymer blocks with reactive end groups can be coupled together to form a block copolymer.

Donor-acceptor (D-A) copolymers consist of alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This molecular design strategy is highly effective for narrowing the bandgap of conjugated polymers, which is desirable for applications in organic solar cells and near-infrared photodetectors. nih.govresearchgate.netarxiv.orgacs.org

The 2,2'-bithiophene, 5,5'-bis(4-hexylphenyl)- unit can serve as an excellent electron-donating block in a D-A copolymer. Key design principles for these copolymers include:

Strength of Donor and Acceptor Units: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned by varying the electron-donating strength of the donor unit and the electron-withdrawing strength of the acceptor unit. arxiv.org A stronger acceptor unit generally lowers the LUMO level, while a stronger donor unit raises the HOMO level. arxiv.org

Planarity of the Polymer Backbone: A more planar backbone facilitates greater π-electron delocalization, which can lead to a smaller bandgap and higher charge carrier mobility. nih.govresearchgate.netacs.org The dihedral angle between the donor and acceptor units is a critical parameter influencing planarity. nih.govresearchgate.netacs.org

Solubilizing Side Chains: The introduction of appropriate side chains, such as the hexylphenyl groups in the title compound, is crucial for ensuring solubility and processability of the final polymer.

Table 2: Design Parameters for Donor-Acceptor Copolymers

ParameterInfluence on PropertiesReference
Donor/Acceptor Strength Tunes HOMO/LUMO energy levels and bandgap arxiv.org
Backbone Planarity Affects π-electron delocalization, bandgap, and charge mobility nih.govresearchgate.netacs.org
Side Chains Determines solubility, processability, and morphology
Linker Units Can influence steric hindrance and electronic coupling between D and A units

Regioregularity refers to the specific orientation of monomer units within a polymer chain. rsc.org For asymmetrically substituted monomers like 3-alkylthiophenes, this relates to the prevalence of head-to-tail (HT) linkages versus head-to-head (HH) or tail-to-tail (TT) linkages. High HT regioregularity in P3ATs leads to more planar backbones, enhanced π-stacking, and improved charge transport properties. rsc.org

While the 2,2'-bithiophene, 5,5'-bis(4-hexylphenyl)- monomer is symmetric, the concept of regioregularity remains important in the broader context of copolymerization. rsc.org When this monomer is copolymerized with an asymmetric monomer, controlling the orientation of the asymmetric unit is crucial for achieving well-defined and high-performance materials. elsevierpure.com The choice of polymerization method plays a significant role in controlling regioregularity, with methods like GRIM polymerization being particularly effective at producing highly regioregular polymers. rsc.org

In Situ Characterization during Polymerization Processes

The real-time monitoring of polymerization reactions, known as in situ characterization, is a powerful tool for understanding the kinetics, mechanisms, and evolution of polymer properties as they form. For conjugated polymers derived from 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, these techniques provide invaluable insights into the growth of the polymer backbone and the development of its electronic and optical properties. While direct in situ studies on the polymerization of this specific monomer are not extensively documented in public literature, the methodologies applied to analogous polythiophene and bithiophene systems offer a clear framework for how such characterization would be approached.

The primary methods for synthesizing poly(2,2'-bithiophene, 5,5'-bis(4-hexylphenyl)-) would include electrochemical polymerization and transition metal-catalyzed cross-coupling reactions like Stille or Suzuki polymerizations. In situ characterization techniques are tailored to these specific polymerization methods.

Electrochemical Polymerization:

During electropolymerization, the monomer is oxidized at an electrode surface to form radical cations that couple to form the polymer film. This process can be monitored in real time using spectroelectrochemical techniques, which couple an electrochemical measurement with a spectroscopic one.

In Situ UV-Vis-NIR Spectroelectrochemistry: This is a prominent technique for monitoring the growth of conjugated polymer films. rsc.orgresearchgate.netresearchgate.netnih.govrsc.org By recording the ultraviolet-visible-near-infrared (UV-Vis-NIR) absorption spectra of the film as it is being deposited on a transparent electrode (like indium tin oxide, ITO), one can track the formation and evolution of the electronic states of the polymer.

Initially, the solution contains only the monomer, exhibiting its characteristic absorption spectrum. As the polymerization proceeds, new absorption bands corresponding to the π-π* transitions of the growing conjugated polymer chains appear and increase in intensity. researchgate.netresearchgate.net For a polythiophene derivative, this is typically observed as a broad absorption band in the visible region. Furthermore, the appearance of polaronic and bipolaronic states, which are characteristic of doped (conductive) conjugated polymers, can be observed in the NIR region as the polymer is held at an oxidative potential. rsc.org

The data below illustrates the typical changes in UV-Vis absorption spectra that would be expected during the electropolymerization of a bithiophene monomer analogous to 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-.

Polymerization Time (s)π-π* Transition λmax (nm)Absorbance at λmaxPolaron Band λmax (nm)
03500.1-
304800.3800
604850.6810
904900.9815
1204901.2820

This is illustrative data based on studies of similar polythiophene systems.

In Situ Raman Spectroelectrochemistry: This technique provides information about the vibrational modes of the molecules, offering insights into the structural changes occurring during polymerization. As the monomer units link to form a polymer, changes in the Raman spectrum, particularly in the regions associated with C=C stretching and inter-ring stretching modes of the thiophene units, can be monitored. This can help in confirming the formation of the polymer backbone and potentially identifying the nature of the linkages.

Cross-Coupling Polymerization (e.g., Stille or Suzuki):

For solution-based polymerization methods like Stille and Suzuki coupling, in situ monitoring typically involves spectroscopic probes immersed in the reaction vessel or integrated into a flow reactor system. acs.orgnih.govresearchgate.netrsc.org

In Situ UV-Vis and Fluorescence Spectroscopy: Similar to spectroelectrochemistry, UV-Vis and fluorescence spectroscopy can be used to follow the progress of the reaction in solution. As the polymerization proceeds, the extension of the π-conjugated system leads to a red-shift (bathochromic shift) in the absorption and emission maxima. By monitoring this shift and the increase in absorbance, the rate of polymerization and the growth of the polymer chains can be tracked in real time.

The following table provides a hypothetical representation of the change in absorption maximum during a Stille coupling polymerization to form poly(2,2'-bithiophene, 5,5'-bis(4-hexylphenyl)-).

Reaction Time (min)Absorption Maximum (λmax) (nm)
0350
15400
30430
60450
120465

This is illustrative data based on the principles of π-conjugation extension in similar polymer systems.

In Situ NMR Spectroscopy: While technically more complex to implement, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed real-time information about the consumption of monomer and the formation of the polymer. By monitoring the disappearance of specific proton or carbon signals of the monomer and the appearance of new, broader signals corresponding to the polymer, one can directly measure the reaction kinetics.

In Situ Infrared (IR) Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can also be applied to monitor the reaction in real time. By tracking the disappearance of vibrational bands associated with the reactive groups of the monomers (e.g., C-Br or C-Sn bonds in Stille coupling) and the appearance of bands characteristic of the polymer, the progress of the polymerization can be followed. hakon-art.comnih.govresearchgate.net

Thin Film and Solid State Morphological Evolution

Theoretical Modeling of Thin Film Morphology Evolution

Computational modeling provides invaluable insights into the complex processes governing the formation of organic semiconductor thin films. These models allow for the exploration of parameter spaces that are not always accessible experimentally and can help elucidate the underlying physical mechanisms that dictate the final film morphology.

Phase-field models are powerful tools for simulating the evolution of complex morphologies in multi-component systems, such as those encountered during the solution-based processing of organic semiconductors. These models can capture phenomena like evaporation-induced phase separation, which is crucial when a blend of materials is used or when residual solvent affects the film drying process.

For a system involving a molecule like 5,5'-bis(4-hexylphenyl)-2,2'-bithiophene, a phase-field model would typically describe the system using a set of field variables that represent the local concentration of the semiconductor and the solvent. The evolution of these fields is governed by equations, such as the Cahn-Hilliard equation, which describes the phase separation process driven by the minimization of a free energy functional. This free energy functional incorporates terms for the local free energy of mixing, which accounts for the interactions between the semiconductor and solvent molecules, and a gradient energy term, which penalizes sharp interfaces.

During solvent evaporation, the changing concentration profile leads to regions of thermodynamic instability, initiating phase separation into semiconductor-rich and solvent-rich domains. The morphology of these domains, whether they are interconnected, fibrillar, or droplet-like, is influenced by factors such as the initial concentration, the evaporation rate, and the intermolecular interactions, all of which can be systematically studied using phase-field simulations. While specific phase-field studies on 5,5'-bis(4-hexylphenyl)-2,2'-bithiophene are not extensively documented, models developed for other organic semiconductors provide a robust framework for predicting its behavior.

Monte Carlo (MC) simulations offer a complementary approach to modeling thin-film growth, particularly for vapor deposition processes. In a typical MC simulation of film growth, molecules are represented as individual particles that are sequentially deposited onto a substrate. The subsequent behavior of these molecules, such as diffusion on the surface, attachment to existing islands, or re-evaporation, is governed by probabilistic rules based on their interaction energies.

The key parameters in an MC simulation for a molecule like 5,5'-bis(4-hexylphenyl)-2,2'-bithiophene would include:

Molecule-substrate interaction energy: This determines the initial wetting behavior and can influence the orientation of the first monolayer.

Molecule-molecule interaction energy: This governs the aggregation and crystallization of the molecules into ordered domains.

Deposition rate and substrate temperature: These kinetic parameters control the balance between the arrival of new molecules and their ability to diffuse and find energetically favorable sites.

By varying these parameters, MC simulations can predict the resulting film morphology, such as island size and shape, surface roughness, and the degree of crystallinity. For instance, a high substrate temperature and low deposition rate would typically allow more time for molecular diffusion, leading to larger, more ordered crystalline grains, which is generally desirable for high charge carrier mobility.

Molecular Orientation in Thin Films

The orientation of the constituent molecules within a thin film is a critical factor for charge transport. In materials like 5,5'-bis(4-hexylphenyl)-2,2'-bithiophene, the efficiency of charge hopping between adjacent molecules is highly dependent on the overlap of their π-orbitals. Therefore, controlling the molecular orientation to maximize this overlap is a key objective in device fabrication.

Several factors can influence the molecular orientation of 5,5'-bis(4-hexylphenyl)-2,2'-bithiophene in thin films:

Substrate Surface Energy: The interaction between the molecule and the substrate surface plays a crucial role in determining the orientation of the initial layers. A strong interaction may favor a "face-on" orientation where the plane of the conjugated core is parallel to the substrate, or an "edge-on" orientation where it is perpendicular.

Processing Conditions: For solution-cast films, the choice of solvent and the rate of solvent evaporation are critical. Slow evaporation can provide sufficient time for molecules to self-organize into their thermodynamically favored liquid crystalline phases, which can then be kinetically trapped in the solid film. For vacuum-deposited films, the substrate temperature during deposition is a key parameter. Higher temperatures can provide the thermal energy needed for molecules to adopt a more ordered and well-defined orientation.

Molecular Structure: The presence of the hexylphenyl side chains in 5,5'-bis(4-hexylphenyl)-2,2'-bithiophene is a deliberate design choice to induce liquid crystallinity. These flexible side chains can influence the intermolecular packing and, consequently, the preferred orientation. The planarity of the bithiophene core is also a significant factor. researchgate.net

The table below summarizes the key factors influencing molecular orientation and their general effects.

FactorDescriptionEffect on Molecular Orientation
Substrate InteractionsThe chemical and physical nature of the substrate surface.Can induce specific orientations (e.g., face-on or edge-on) in the initial molecular layers.
Processing ConditionsParameters such as solvent choice, evaporation rate, and substrate temperature.Affects the kinetics of film formation and the ability of molecules to self-organize.
Molecular StructureFeatures such as side chains and the planarity of the conjugated core.Dictates the intrinsic packing preferences and liquid crystalline behavior. researchgate.net

Achieving anisotropic, or directionally dependent, properties in thin films is highly desirable for optimizing device performance. For organic field-effect transistors (OFETs), for example, a high degree of in-plane alignment of the molecular backbone can lead to enhanced charge carrier mobility along the alignment direction.

Several techniques can be employed to control the anisotropy and molecular alignment of liquid crystalline materials like 5,5'-bis(4-hexylphenyl)-2,2'-bithiophene:

Surface Templating: Using substrates with specific topographical or chemical patterns, such as rubbed polyimide layers or gratings, can provide a template for directional molecular alignment.

Solution Shearing and Zone Casting: These are solution-based techniques where a directional mechanical force is applied during solvent evaporation, which can induce the alignment of molecules along the shearing or casting direction.

Post-deposition Annealing: Thermal annealing of the film into its liquid crystalline phase can promote the formation of large, well-ordered domains. If performed in the presence of a directional field (e.g., an electric or magnetic field), this can lead to global alignment.

The success of these techniques depends on the material's intrinsic ability to self-organize, which is a key feature of its liquid crystalline nature.

Supramolecular Ordering in Thin Films

The concept of supramolecular ordering refers to the spontaneous organization of molecules into well-defined, larger-scale structures through non-covalent interactions such as van der Waals forces and π-π stacking. In the case of 5,5'-bis(4-hexylphenyl)-2,2'-bithiophene, its liquid crystalline properties are a direct manifestation of its propensity for supramolecular self-assembly.

In the solid state, this compound is expected to form layered structures, characteristic of smectic liquid crystals. Within these layers, the rigid bithiophene cores will tend to stack in a way that maximizes π-orbital overlap, creating pathways for charge transport. The flexible hexylphenyl side chains, on the other hand, will likely form separate, more disordered domains between the layers of conjugated cores.

The degree and nature of this supramolecular ordering can be highly dependent on the processing conditions. For example, rapid cooling from the isotropic melt or fast solvent evaporation might lead to a glassy state with only short-range order. In contrast, slow cooling or annealing within the liquid crystalline phase can promote the formation of large, highly ordered domains, which is beneficial for electronic applications. The table below outlines some of the reported properties of 5,5'-bis-(4-n-hexylphenyl)-2,2'-bithiophene and a closely related compound, which are indicative of their supramolecular ordering.

CompoundPropertyValue/ObservationReference
5,5'-bis-(4-n-hexylphenyl)-2,2'-bithiopheneTransition Temperatures (°C)139, 150, 235, 239 (phase assignments not reported) researchgate.net
OFET Mobility (cm²/V·s)9 x 10⁻² (vacuum-deposited), 2 x 10⁻² (solution-cast) researchgate.net
5,5′-Di(4-biphenylyl)-2,2′-bithiophene (PPTTPP)Roughness Average (Ra)35.717 nm researchgate.net
Root Mean Square Roughness (Rq)44.871 nm researchgate.net

The study of pyridinyl analogues of 5,5'-bis-(alkylphenyl)-2,2'-bithiophenes has shown that the molecular planarity and liquid crystalline behavior are strongly influenced by the specific molecular structure, and that the length of the alkyl chains has a pronounced effect on the packing motifs. researchgate.netrsc.org This underscores the importance of molecular design in controlling the supramolecular ordering of these materials.

Impact of Morphology on Electronic Processes (General Theoretical Framework)

The solid-state morphology of organic semiconductors, such as 2,2'-Bithiophene (B32781), 5,5'-bis(4-hexylphenyl)-, is a critical determinant of their electronic and optoelectronic properties. The arrangement of molecules in the solid state dictates the efficiency of fundamental electronic processes, including charge transport and exciton (B1674681) dynamics. This section outlines the general theoretical framework for understanding the profound impact of thin-film and solid-state morphology on these processes.

In organic semiconductors, the relatively weak van der Waals interactions between molecules lead to a strong interplay between molecular packing and electronic behavior. The electronic processes are not only dependent on the intrinsic properties of the individual molecules but are also heavily influenced by the collective arrangement within the material. Key morphological features that govern these processes include crystallinity, molecular orientation, and the presence of grain boundaries.

Charge Transport:

Charge transport in organic semiconductors is fundamentally a process of charge carriers (electrons or holes) moving from one molecule to another. The efficiency of this process, quantified by charge carrier mobility, is highly sensitive to the morphology of the material. The predominant mechanism for charge transport in many oligothiophene-based materials is thermally activated hopping, where charge carriers jump between localized states on adjacent molecules. The rate of this hopping is strongly dependent on two key parameters: the electronic coupling (transfer integral) between molecules and the reorganization energy, which is the energy required to distort the molecule and its surroundings upon charge transfer.

The presence of grain boundaries, which are interfaces between crystalline domains with different orientations, can significantly limit charge transport. These boundaries act as scattering centers and potential barriers for charge carriers, thereby reducing the macroscopic mobility of the device. Therefore, achieving large, highly oriented crystalline grains is a key strategy for optimizing the performance of organic electronic devices.

Research on compounds structurally related to 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- has demonstrated the significant influence of molecular structure on charge transport. For example, the length of alkyl chains and the nature of end-capping groups can affect the planarity of the molecule and its packing in the solid state, which in turn influences the charge-transporting properties. For 5,5'-bis-(4-n-hexylphenyl)-2,2'-bithiophene, the method of film deposition has been shown to have a substantial impact on the resulting charge carrier mobility in organic field-effect transistors (OFETs), underscoring the critical role of morphology. researchgate.net

Film Deposition MethodHole Mobility (μh) in OFETs (cm²/Vs)Reference
Vacuum-Deposited Film9 x 10⁻² researchgate.net
Solution-Cast Film2 x 10⁻² researchgate.net

Exciton Dynamics:

In optoelectronic applications such as organic photovoltaics and light-emitting diodes, the behavior of excitons—bound electron-hole pairs—is of paramount importance. The morphology of the organic semiconductor film plays a crucial role in exciton diffusion and dissociation. When a photon is absorbed, an exciton is created. For this exciton to contribute to a photocurrent, it must diffuse to a donor-acceptor interface where it can dissociate into free charge carriers.

The efficiency of exciton diffusion is dependent on the degree of order within the material. In crystalline domains, excitons can move more freely due to the regular arrangement of molecules and strong electronic coupling. The distance an exciton can travel before it recombines is known as the exciton diffusion length. A longer diffusion length increases the probability that the exciton will reach a dissociating interface. Disordered regions and grain boundaries can act as traps for excitons, limiting their diffusion length and leading to energy loss through non-radiative recombination.

The theoretical framework for exciton transport often involves mechanisms like Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. FRET is a long-range, non-radiative transfer of energy between a donor and an acceptor molecule mediated by dipole-dipole interactions, and its efficiency is highly dependent on the distance and orientation between the molecules. Dexter transfer is a short-range process that involves the exchange of electrons and requires wave-function overlap between the donor and acceptor. Both mechanisms are significantly influenced by the solid-state packing and morphology of the material. A well-ordered morphology with appropriate intermolecular distances and orientations can facilitate efficient exciton transport, which is essential for the performance of optoelectronic devices.

Advanced Spectroscopic and Microscopic Characterization Techniques for Research

Spectroscopic Methods for Structural Elucidation and Electronic Analysis

Spectroscopy is fundamental to understanding the intrinsic properties of 2,2'-Bithiophene (B32781), 5,5'-bis(4-hexylphenyl)-, from its precise chemical structure to the behavior of its electrons upon excitation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical identity and purity of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, the spectrum can be divided into distinct regions corresponding to the aromatic protons on the phenyl and thiophene (B33073) rings, and the aliphatic protons of the hexyl chains.

Aromatic Region (approx. 7.0-7.6 ppm): Protons on the bithiophene and phenyl rings resonate in this downfield region. The protons on the thiophene rings typically appear as doublets due to coupling with adjacent protons. The protons on the 4-substituted phenyl rings also appear as a set of doublets.

Aliphatic Region (approx. 0.9-2.7 ppm): The protons of the two hexyl chains appear in the upfield region. The triplet corresponding to the terminal methyl (CH₃) group is typically found at the lowest chemical shift (around 0.9 ppm), while the triplet for the methylene (B1212753) (CH₂) group attached to the phenyl ring is the most downfield signal in this region (around 2.6 ppm). The remaining methylene groups appear as a series of multiplets in between.

Below is a table of expected chemical shifts based on the analysis of similar compounds.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic Protons (Thiophene & Phenyl)7.0 – 7.6120 – 145
Benzylic Methylene (-CH₂-Ph)~2.6~35
Aliphatic Methylenes (-(CH₂)₄-)1.3 – 1.722 – 32
Terminal Methyl (-CH₃)~0.9~14

Note: This is a generalized table. Actual values can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are excellent for identifying functional groups and confirming the key structural motifs within 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-.

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation excites molecular vibrations. Key expected absorption bands for the target molecule include:

C-H Stretching: Aromatic C-H stretches from the thiophene and phenyl rings typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the hexyl chains are observed between 3000-2850 cm⁻¹ researchgate.netiosrjournals.org.

C=C Stretching: Vibrations from the aromatic rings (thiophene and phenyl) produce a series of sharp peaks in the 1600-1450 cm⁻¹ region iosrjournals.org.

C-S Stretching: The stretching of the carbon-sulfur bond in the thiophene ring gives rise to weaker bands, often found in the 850-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching modes of the conjugated bithiophene core are typically strong and sharp in the Raman spectrum, making it particularly useful for studying the conformation and conjugation length of the π-system.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique used to determine the orientation of molecules within thin films. This is critical for organic electronics, as the alignment of molecules relative to the substrate and electrodes heavily influences charge transport.

The technique works by exciting a core-level electron (e.g., from the Carbon K-edge or Sulfur K-edge) to an unoccupied molecular orbital. The absorption intensity depends on the relative orientation of the sample's molecular orbitals and the polarization of the incident X-ray beam nih.gov. For π-conjugated systems like 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, the key transitions are from the 1s core level to the unoccupied π* and σ* orbitals.

The π orbitals* are oriented perpendicular to the planar aromatic core.

The σ orbitals* lie within the plane of the molecule.

By varying the angle of the polarized X-ray beam relative to the sample surface and monitoring the intensity of the π* and σ* resonance peaks, the average tilt angle of the molecular backbone can be calculated researchgate.netrsc.org. For this molecule, NEXAFS could reveal whether the conjugated bithiophene-phenylene core adopts a "face-on" (planar to the substrate) or "edge-on" (perpendicular to the substrate) orientation, a crucial factor for optimizing charge mobility in transistor applications researchgate.net.

To understand the photo-physical behavior of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, particularly its performance in optoelectronic devices like solar cells or photodetectors, it is essential to study the fate of excitons (bound electron-hole pairs) created upon light absorption. Time-resolved spectroscopic techniques, such as transient absorption (pump-probe) spectroscopy, are used for this purpose.

In a typical pump-probe experiment, an ultrashort laser pulse (the "pump") excites the molecule to a higher electronic state, creating a population of excitons. A second, delayed pulse (the "probe") then measures the absorption spectrum of this excited state. By varying the time delay between the pump and probe pulses, the lifetime and decay pathways of the exciton (B1674681) can be tracked on timescales from femtoseconds to nanoseconds. This allows researchers to study critical processes such as exciton relaxation, intersystem crossing, and charge separation, providing insights into the efficiency of light-to-charge conversion.

Microscopy Techniques for Supramolecular and Morphological Characterization

While spectroscopy reveals molecular-level properties, microscopy is essential for visualizing how these molecules organize into larger structures and thin films.

Scanning Tunneling Microscopy (STM) is a premier technique for imaging conductive surfaces with atomic resolution. It is exceptionally well-suited for studying the self-assembly of molecules like 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- into two-dimensional (2D) ordered structures on a conductive substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold nih.gov.

When a solution of the molecule is drop-cast onto the substrate, the molecules can self-assemble into highly ordered monolayers. STM can then visualize these arrangements in real space. For this molecule, one would expect the formation of lamellar (row-like) structures pnas.orgnih.gov. The organization is driven by a balance of intermolecular and molecule-substrate interactions:

π-π Stacking: The flat, aromatic bithiophene-phenylene cores tend to stack on top of each other to maximize attractive π-orbital overlap.

Van der Waals Interactions: The flexible hexyl chains of adjacent molecules interdigitate, further stabilizing the assembly nih.gov.

Molecule-Substrate Interaction: The conjugated core adsorbs onto the substrate surface.

STM images would reveal the packing arrangement, the orientation of the molecules within the rows, and the periodicity of the structure. By analyzing these high-resolution images, researchers can build precise models of the 2D crystal structure, which is fundamental to understanding charge transport pathways at the nanoscale researchgate.net.

Atomic Force Microscopy (AFM) for Surface Morphology and Nanostructure Analysis

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface topography of thin films of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- and related organic semiconductors at the nanoscale. This technique provides quantitative data on surface roughness, grain size, and the morphology of self-assembled structures, all of which significantly influence device performance.

In studies of analogous end-capped oligothiophenes, such as 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2), AFM has been employed to characterize the structure and morphology of thin films. Research on NaT2 films deposited on silicon dioxide (SiO₂) gate dielectrics revealed that surface treatment dramatically alters the film morphology. Films grown on pristine SiO₂ tend to form nearly featureless three-dimensional islands. In contrast, when the SiO₂ surface is treated with octadecyltrichlorosilane (B89594) (OTS), promoting a lower surface energy, the NaT2 films exhibit larger lateral crystal sizes, increasing from approximately 30 nm to 100 nm. This change in morphology from smaller, indistinct islands to larger, more defined crystalline domains is critical for charge transport, as it reduces the number of grain boundaries that can act as charge traps.

The table below summarizes key morphological parameters that can be extracted from AFM analysis, based on findings for structurally similar compounds.

ParameterDescriptionTypical Values for Related Oligothiophenes
Roughness Average (Ra) The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.30-40 nm
Root Mean Square Roughness (Rq) The root mean square average of height deviations taken from the mean data plane.40-50 nm
Surface Skewness (Rsk) A measure of the asymmetry of the surface profile about the mean plane.0.2-0.3
Surface Kurtosis (Rku) A measure of the "peakedness" of the surface topography.2.4-2.5

Data derived from studies on analogous compounds like 5,5′-Di(4-biphenylyl)-2,2′-bithiophene.

These parameters provide a detailed quantitative description of the surface, enabling researchers to correlate specific morphological features of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- films with their electronic properties.

Electron Microscopy (SEM, TEM) for Microstructure Visualization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer complementary information on the microstructure of materials, from the micrometer down to the nanometer scale. While SEM is primarily used to study the surface topography and composition of bulk or thin-film samples, TEM provides high-resolution imaging of the internal structure of materials.

TEM is particularly powerful for analyzing the morphology of self-assembled nanostructures. In research on related benzothiophene-peptide conjugates, TEM has been used to visualize the formation of long-range fibers with diameters on the order of 10 (±2) nm and lengths extending up to several hundred nanometers. nih.gov This level of detail is crucial for understanding how molecules of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- might self-assemble into ordered structures, which is a key factor in achieving high charge carrier mobility. Cryo-TEM, a specialized TEM technique, is also employed to study the crystallography of dispersed liquid crystalline phases, which can be relevant for understanding the solution-phase aggregation and deposition of such materials. anu.edu.au

Scattering and Diffraction Methods for Crystalline and Amorphous Phase Analysis

X-ray Diffraction (XRD, GIXD) for Molecular Packing and Crystallinity

X-ray diffraction (XRD) is a cornerstone technique for determining the crystalline structure and molecular packing of materials. For thin films of organic semiconductors, Grazing-Incidence X-ray Diffraction (GIXD) is a particularly powerful variant that provides sensitivity to the in-plane and out-of-plane structural ordering.

Studies on compounds structurally analogous to 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, such as 5,5′-Bis-(alkylpyridinyl)-2,2′-bithiophenes, have utilized synchrotron X-ray diffraction to perform single-crystal X-ray analysis. researchgate.net These investigations reveal that the aromatic core of such molecules is nearly planar, with a specific conformation (s-trans) of the central bithiophene unit. researchgate.net The length of the alkyl chains, such as the hexyl groups in the target compound, is shown to have a pronounced effect on the molecular planarity and the resulting packing motifs. researchgate.net

2D-GIXD analysis on highly oriented thin films of similar oligothiophenes has successfully been used to determine the unit cell parameters and space group. For example, a study on α,ω-hexyl-distyryl-bithiophene (DH-DS2T) determined a monoclinic unit cell with the parameters provided in the table below. researchgate.net This level of detailed structural analysis allows for the determination of molecular tilt angles relative to the substrate normal, a critical parameter influencing charge transport between adjacent molecules. researchgate.net

Crystal SystemSpace Groupa (nm)b (nm)c (nm)β (°)Molecular Tilt (°)
MonoclinicP2₁/a0.580.783.4394.3~25

Data from a 2D-GIXD study on a related oligothiophene, DH-DS2T. researchgate.net

Such detailed crystallographic information is vital for constructing accurate models of charge transport and for understanding how processing conditions affect the final molecular arrangement in films of 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-.

Small-Angle X-ray Scattering (SAXS) for Long-Range Order in Semicrystalline Polymers

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate structural features on a scale typically ranging from 1 to 100 nanometers. For semicrystalline materials, including liquid crystalline oligothiophenes, SAXS provides valuable information about long-range order, such as the lamellar spacing in smectic phases or the lattice parameters of columnar phases. researchgate.net

In the context of liquid crystalline materials similar to 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, which can exhibit such phases, SAXS is used to probe the self-organization of the molecules. anl.gov By analyzing the position and shape of the scattering peaks, researchers can determine the dimensions of the self-assembled structures. For instance, in-situ SAXS studies during the polymerization of liquid crystalline thiophene derivatives have shown that polymerization within a highly ordered phase can lock in that order, which is then preserved upon cooling. anl.gov This demonstrates the utility of SAXS in monitoring the evolution of long-range order during processing, which is critical for achieving desired morphologies in the final device. When combined with Wide-Angle X-ray Scattering (WAXS), which probes shorter-range crystalline order, a comprehensive picture of the hierarchical structure can be obtained. researchgate.net

Chromatography for Molecular Mass Distribution Analysis (e.g., GPC/SEC, GPC-MALS)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a liquid chromatography technique that separates molecules based on their hydrodynamic volume in solution. While often associated with the analysis of polydisperse polymers, GPC/SEC is also a crucial tool for assessing the purity and confirming the molecular mass of small molecules and oligomers like 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-. lcms.cz

In the synthesis of such specific, well-defined compounds, GPC/SEC serves as an essential quality control method. It can effectively separate the target molecule from lower-molecular-weight starting materials or higher-molecular-weight side products (e.g., dimers or trimers) that may form during coupling reactions. The resulting chromatogram provides a "fingerprint" of the sample's composition. A single, sharp peak indicates a high degree of purity, while the presence of additional peaks signals impurities.

When coupled with a detector like a Multi-Angle Light Scattering (MALS) detector (GPC-MALS), the technique can provide an absolute measurement of the molecular weight without the need for column calibration with standards of a similar chemical nature. This is particularly useful for novel compounds where such standards may not be available. For a monodisperse compound like 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)-, the number-average molecular weight (Mn) and weight-average molecular weight (Mw) should be identical, resulting in a polydispersity index (PDI = Mw/Mn) of 1.0. Any deviation from this value would indicate the presence of other species with different molecular weights.

Advanced Analytical Techniques for Molecular Aggregation

The tendency of π-conjugated molecules like 2,2'-Bithiophene, 5,5'-bis(4-hexylphenyl)- to aggregate in solution and in the solid state is a critical factor that governs the optical and electronic properties of their thin films. Advanced analytical techniques are employed to study the nature and extent of this molecular aggregation.

Thermoelectric studies on self-assembled thiophene derivatives have shown that even slight modifications to the molecular structure can lead to distinct morphologies upon self-assembly. researchgate.net Techniques such as absorption and emission spectroscopy are highly sensitive to aggregation. The formation of aggregates often leads to changes in the absorption and photoluminescence spectra, such as a red-shift (J-aggregation) or blue-shift (H-aggregation) of the main absorption bands, as well as changes in fluorescence quantum yield. In some bithiophene-based systems, a phenomenon known as aggregation-induced emission (AIE) is observed, where molecular aggregation leads to a significant increase in fluorescence.

The effect of molecular structure on doping efficiency and Fermi level alignment in self-assembled thiophene derivatives is also a key area of investigation. researchgate.net These studies emphasize the importance of molecular engineering to control aggregation and achieve high-performance materials. The interplay between molecular structure, conformation, and supramolecular organization can be further elucidated using a combination of Scanning Tunneling Microscopy (STM) and molecular modeling, providing a sub-molecular level understanding of the self-assembled structures on surfaces. acs.org

Future Research Directions and Emerging Concepts

Rational Design Principles for Organic Semiconductor Building Blocks

The performance of organic electronic devices is intrinsically linked to the molecular structure of the active semiconductor material. Rational design, therefore, is a cornerstone for developing new high-performance materials. csfusion.org This involves a meticulous approach to selecting and arranging organic molecules to achieve desired electrical, optical, and morphological characteristics. csfusion.org A key focus is on improving charge transport within the semiconductor, which is crucial for optimizing device performance. csfusion.org

One emerging and powerful design strategy is the exploitation of crystal polymorphism. Organic molecules, bound by weak van der Waals forces, can often exist in multiple crystalline packing states. Even subtle changes in this molecular packing can lead to significant variations in charge carrier mobilities, sometimes by orders of magnitude. rsc.org Accessing and controlling these different polymorphs provides a novel avenue for fine-tuning and enhancing the electronic properties of conjugated molecules. rsc.org

Furthermore, moving beyond traditional planar molecular structures is a promising direction. Researchers have demonstrated that introducing a "twist" into the molecular conformation, for instance by incorporating methyl groups into a planar thiophene-based molecule, can create a solid-state structure that facilitates three-dimensional charge flow. ims.ac.jp This three-dimensional architecture could help overcome the long-standing challenge of controlling molecular orientation in devices. ims.ac.jp Supramolecular assembly, guided by intermolecular interactions like π-π stacking and van der Waals forces, is another critical aspect of rational design. acs.org By engineering molecules that self-assemble into highly ordered structures, it is possible to achieve exceptional carrier mobilities and stability. acs.org

Design StrategyKey PrinciplePotential Advantage
Molecular Design Careful selection and arrangement of organic molecules.Optimized electrical, optical, and morphological properties. csfusion.org
Polymorphism Controlling the different crystalline packing states of molecules.Significant modulation and enhancement of charge carrier mobilities. rsc.org
3D Molecular Architecture Introducing non-planar, twisted conformations.Facilitates three-dimensional charge transport, reducing reliance on strict orientation control. ims.ac.jp
Supramolecular Assembly Engineering intermolecular interactions for ordered structures.Exceptional carrier mobilities and enhanced stability in the solid state. acs.org

Machine Learning Applications in Materials Discovery for Thiophene (B33073) Derivatives

Generative machine learning models, in particular, are showing great promise. frontiersin.org These models can design novel molecular materials with minimal human bias, directing the search towards specific property spaces. frontiersin.orgresearchgate.net For instance, a goal-directed generative ML framework based on a recurrent neural network (RNN) has been successfully used to design hole-transporting materials for Organic Light-Emitting Diodes (OLEDs). frontiersin.orgresearchgate.net This approach involves training a "prior" network on a large chemical space of interest and then refining it with a "score" network that incorporates desired property ranges predicted by quantum chemistry or other simulation methods. youtube.com

This data-driven approach not only speeds up the identification of new materials but also offers a more cost-effective pathway for development. frontiersin.orgyoutube.com By leveraging large-scale molecular simulations and machine learning, researchers can screen extensive chemical design spaces and quickly assess key design criteria for optoelectronic applications. youtube.com

Machine Learning ApproachApplication in Materials DiscoveryBenefit
Predictive Models Predict properties (e.g., efficiency, durability) from molecular structure.Accelerates the identification of promising new organic materials. marketsandmarketsblog.com
Generative Models (e.g., RNNs) Design novel molecular structures with desired properties.Enables goal-directed design with minimal bias, exploring new chemical spaces. frontiersin.orgresearchgate.net
High-Throughput Virtual Screening Rapidly assess key design criteria over large chemical spaces.Provides a cost-effective and efficient pathway for developing innovative materials. youtube.com

Green Chemistry Approaches in Bithiophene Synthesis

The synthesis of conjugated polymers, including those based on bithiophene units, has traditionally relied on methods that can be economically and environmentally costly. nsf.gov Many common synthetic routes require multiple steps and stoichiometric amounts of toxic metallic reagents, generating significant waste. nsf.gov Consequently, there is a growing emphasis on developing greener and more sustainable synthetic strategies. nsf.gov

One of the most promising green alternatives is Direct Arylation Polymerization (DArP). Unlike traditional cross-coupling reactions such as Stille or Suzuki polymerizations, DArP proceeds via a C-H activation pathway. This eliminates the need to pre-functionalize monomers with organotin or organoboron groups, thereby reducing the number of synthetic steps and the generation of toxic byproducts. rsc.org Research in this area is focused on implementing sustainable solvents and more environmentally benign transition metal catalysts for DArP. rsc.org

Other green chemistry approaches include:

Solvent-free synthesis: Microwave-assisted Suzuki coupling on a solid support like aluminum oxide provides a rapid and efficient method for synthesizing thiophene oligomers without the need for solvents. acs.org

Use of renewable resources: There is a growing interest in using monomers derived from biomass to create more sustainable π-conjugated polymers. researchgate.net For example, vanillin, a compound derivable from biomass, has been explored as a starting material for semiconducting polymers. researchgate.net

Water-based synthesis: Suzuki polycondensation has been successfully performed in water under ambient conditions, significantly reducing the environmental impact of the polymerization process. acs.org

Environmentally benign reagents: Methodologies are being developed that utilize non-toxic, inorganic reagents and environmentally friendly solvents like ethanol (B145695) for the synthesis of halogenated thiophenes. nih.gov

Green Chemistry ApproachDescriptionKey Advantage
Direct Arylation Polymerization (DArP) Polymerization via C-H activation, avoiding pre-functionalization of monomers.Fewer synthetic steps, reduced toxic byproducts. rsc.org
Solvent-Free Synthesis Utilizing techniques like microwave-assisted reactions on solid supports.Eliminates the need for potentially harmful organic solvents. acs.org
Renewable Feedstocks Synthesizing monomers from biomass-derived sources.Reduces reliance on fossil fuels and promotes sustainability. researchgate.net
Aqueous Synthesis Performing polymerization reactions in water.Minimizes the use of organic solvents, leading to a lower environmental footprint. acs.org
Benign Reagents Employing non-toxic and environmentally friendly chemicals.Enhances the safety and sustainability of the synthetic process. nih.gov

Theoretical Insights into Charge Carrier Mobility Mechanisms in Disordered Systems

The charge carrier mobility in organic semiconductors is a critical parameter that dictates device performance. In many organic materials, which are often disordered or semi-crystalline, charge transport occurs via a "hopping" mechanism between localized states. fiveable.me Theoretical modeling is essential for understanding and predicting this complex process.

A key challenge is accurately describing charge transport in the presence of both energetic and spatial disorder. rsc.org Kinetic Monte Carlo simulations are a powerful tool for investigating the influence of these factors on mobility. rsc.org These simulations have shown that charge carrier mobility is strongly affected by spatial correlations in the site energies. rsc.org

The traditional models used for inorganic semiconductors have limitations when applied to organic materials due to the significant role of nuclear motions. rsc.org A new approach is emerging that combines quantum chemical methods with techniques from soft-matter modeling to provide a more accurate picture of charge transport. rsc.org The generalized Einstein relation (GER) is another theoretical framework that shows promise in unifying various models and predicting charge transport across different degrees of crystallinity, from single crystals to amorphous films. semanticscholar.org

Key parameters in these theoretical models include:

Energetic Disorder (σ): The width of the distribution of energy levels of the localized states. A larger σ generally leads to lower mobility. aps.org

Transfer Integral (t): A measure of the electronic coupling between adjacent molecules, which determines the ease of charge transfer. nih.gov

Reorganization Energy: The energy required for the molecular geometry to relax after a charge transfer event. Lower reorganization energy facilitates faster charge transfer. fiveable.mersc.org

Theoretical Concept/ToolFocusKey Insight
Kinetic Monte Carlo Simulations Influence of energetic and spatial disorder on mobility.Strong correlations in site energies can significantly impact and even invert the field dependence of mobility. rsc.org
Quantum Chemistry & Soft-Matter Modeling Combining electronic structure calculations with models of nuclear motion.Provides a more realistic description of charge transport in dynamic organic systems. rsc.org
Generalized Einstein Relation (GER) Unifying charge transport models across different crystallinities.Allows for direct comparison of disorder effects in various organic semiconductors. semanticscholar.org

Exploration of Novel Polymerization Catalysts

The synthesis of well-defined conjugated polymers with controlled molecular weights, narrow dispersities, and specific end-groups is crucial for optimizing their electronic properties. Catalyst-transfer polymerization (CTP) has emerged as a key technique for achieving this level of control. umich.edu This chain-growth method relies on a transition-metal catalyst that remains associated with the growing polymer chain. umich.edu

Future research in this area is focused on designing new catalysts to expand the scope of monomers that can be polymerized in a controlled manner. umich.edu This includes developing catalysts for challenging electron-deficient monomers. acs.org For example, new Ni(II)diimine catalysts with electron-donating characteristics have been designed to enhance the stability of the catalyst-polymer complex, enabling the quasi-living synthesis of n-type polymers. acs.org

The development of more user-friendly CTP methods is also a priority, which would make these advanced materials more accessible to a broader range of researchers. umich.edu Furthermore, there is ongoing exploration of different transition metals and ligand designs to fine-tune the catalytic activity and selectivity for various thiophene-based monomers. nih.govrsc.org

Catalyst Development AreaGoalImpact
Expanding Monomer Scope Design catalysts for a wider variety of monomers, including electron-deficient ones.Enables the synthesis of a broader range of conjugated polymers with diverse electronic properties. umich.eduacs.org
Enhanced Control Achieve precise control over molecular weight, dispersity, and polymer architecture.Allows for the fine-tuning of material properties for specific applications. acs.org
User-Friendly Methods Develop more robust and accessible polymerization protocols.Facilitates wider adoption and innovation in the synthesis of conjugated polymers. umich.edu
Novel Catalyst Systems Explore new transition metals and ligand designs.Unlocks new reactivity and selectivity in polymerization reactions. nih.govrsc.org

Understanding Solvent Effects on Molecular Assembly and Thin Film Formation

For instance, the evaporation rate of the solvent can dictate the molecular orientation in films of thiophene-based polymers. nih.gov A faster-evaporating solvent like chloroform (B151607) can promote a more ordered, edge-on orientation with higher crystallinity compared to a slower-evaporating solvent like chlorobenzene. nih.gov This enhanced order can lead to higher charge carrier mobility. nih.gov

Solvent vapor annealing (SVA) is another technique where solvent molecules are used to plasticize a pre-formed thin film, allowing the polymer chains to reorganize into a more crystalline structure. mdpi.com The interaction between the solvent and the polymer in solution also affects the degree of aggregation before film formation, which in turn influences the microstructure of the final film. researchgate.net Understanding and controlling these solvent-driven self-assembly processes is key to fabricating high-quality, well-ordered thin films with optimized electronic properties. acs.org

Factor/TechniqueInfluence on Thin Film FormationOutcome
Solvent Evaporation Rate Affects the time available for polymer chains to self-organize.Can control molecular orientation (e.g., edge-on vs. face-on) and crystallinity. nih.gov
Solvent-Polymer Interaction Determines the solubility and degree of aggregation in solution.Influences the initial formation of crystalline domains and the overall film morphology. researchgate.netnih.gov
Solvent Vapor Annealing (SVA) Plasticizes the film, increasing polymer chain mobility.Enhances the crystallinity and molecular ordering of the film post-deposition. mdpi.com
Marangoni Effect Surface tension gradients during evaporation drive solution flow.Can be harnessed to induce uniform self-assembly of nanoparticles into films. acs.orgmdpi.com

Q & A

Q. What synthetic strategies are optimal for preparing 2,2'-bithiophene derivatives with aryl substituents?

The synthesis of aryl-substituted bithiophenes typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling using 5,5'-dibromo-2,2'-bithiophene as a precursor allows substitution at the 5,5' positions. A high-yielding method involves reacting tetrabromo-bithiophene with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous toluene, achieving yields >80% . Column chromatography and recrystallization are critical for purification.

Q. How can the molecular orientation and crystallinity of 2,2'-bithiophene derivatives be characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular packing and conformation. For instance, studies on BP2T-CN (a structurally analogous compound) revealed planar anti-conformations dominating in crystals, with minor syn-gauche contributions . Differential scanning calorimetry (DSC) and polarized optical microscopy further assess polymorphism and phase transitions.

Q. What spectroscopic techniques are suitable for analyzing electronic transitions in aryl-bithiophenes?

UV-Vis absorption and photoluminescence spectroscopy identify π→π* transitions and bandgap tuning. For 5,5'-bis(4-hexylphenyl)-substituted derivatives, alkyl chains reduce aggregation-induced quenching, enhancing fluorescence quantum yields. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, critical for optoelectronic applications .

Advanced Research Questions

Q. How do molecular conformations (anti vs. syn-gauche) influence nonlinear optical (NLO) properties?

Theoretical studies using density functional theory (DFT) and MP2 methods show that anti-conformers exhibit higher static first-order hyperpolarizabilities (β) due to extended π-conjugation. Syn-gauche conformers, with torsional angles ~30°, reduce delocalization, lowering β by 15–20% . Experimental validation via electric-field-induced second harmonic generation (EFISHG) aligns with these predictions.

Q. What experimental and computational approaches resolve contradictions in reported charge-carrier mobility values?

Discrepancies arise from varying thin-film processing conditions. Grazing-incidence wide-angle X-ray scattering (GIWAXS) correlates molecular alignment with mobility. For example, edge-on orientations in spin-coated films yield mobilities ~0.1 cm²/V·s, while face-on orientations in drop-cast films double this value. DFT-derived Marcus theory calculations further explain hopping mechanisms .

Q. How can polymorph-dependent lasing behaviors be engineered in bithiophene derivatives?

Polymorph control via solvent vapor annealing or thermal gradient methods alters intermolecular interactions. BP2T-CN crystals with herringbone packing achieve optically pumped lasing at 620 nm (threshold: 1.5 μJ/cm²), while needle-like crystals emit at 650 nm due to differing exciton coupling . Transient absorption spectroscopy quantifies gain coefficients and photostability.

Methodological Guidance

Q. What strategies mitigate side reactions during bithiophene functionalization?

  • Use sterically hindered bases (e.g., Cs₂CO₃) to suppress β-hydride elimination in Stille couplings.
  • Protect reactive aldehyde groups with dioxolane moieties during cross-coupling, followed by acidic deprotection .
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV-active visualization.

Q. How are Hirshfeld surface analyses applied to understand intermolecular interactions in bithiophene crystals?

Hirshfeld surfaces mapped via CrystalExplorer quantify contact contributions (e.g., H···H, C···H, π-π). For a bis(4-hexylphenyl) derivative, H···H interactions dominate (53%), while C···S contacts (8%) stabilize layered packing—critical for charge transport .

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